3-Bromo-4-methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde 3-Bromo-4-methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13835722
InChI: InChI=1S/C13H13BBrNO6/c1-16-5-11(18)21-14(22-12(19)6-16)9-3-8(7-17)4-10(15)13(9)20-2/h3-4,7H,5-6H2,1-2H3
SMILES: B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC(=C2OC)Br)C=O
Molecular Formula: C13H13BBrNO6
Molecular Weight: 369.96 g/mol

3-Bromo-4-methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

CAS No.:

Cat. No.: VC13835722

Molecular Formula: C13H13BBrNO6

Molecular Weight: 369.96 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde -

Specification

Molecular Formula C13H13BBrNO6
Molecular Weight 369.96 g/mol
IUPAC Name 3-bromo-4-methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
Standard InChI InChI=1S/C13H13BBrNO6/c1-16-5-11(18)21-14(22-12(19)6-16)9-3-8(7-17)4-10(15)13(9)20-2/h3-4,7H,5-6H2,1-2H3
Standard InChI Key QZUAVRJYEDHRFS-UHFFFAOYSA-N
SMILES B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC(=C2OC)Br)C=O
Canonical SMILES B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC(=C2OC)Br)C=O

Introduction

Synthesis and Characterization

The synthesis of 3-Bromo-4-methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde would likely involve multiple steps, including the formation of the dioxazaborocan ring and its attachment to the benzaldehyde backbone. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy would be essential to confirm the structure and purity of the compound.

Potential Applications

While specific applications of 3-Bromo-4-methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde are not well-documented, compounds with similar structures are often explored for their potential in pharmaceuticals, organic electronics, and as intermediates in complex syntheses. The presence of a boron-containing ring suggests potential utility in boron-based chemistry, which is relevant in areas like boron neutron capture therapy and catalysis.

Storage and Handling

Given the complexity and potential reactivity of this compound, it should be stored under inert conditions, such as under nitrogen or argon, and at controlled temperatures (e.g., 2-8°C) to prevent degradation. Handling should be performed in a well-ventilated area with appropriate protective equipment.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator